molecular formula C11H14N2O B1319809 N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide CAS No. 926231-64-3

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B1319809
CAS No.: 926231-64-3
M. Wt: 190.24 g/mol
InChI Key: LUGGHERUDDAAFI-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . This compound is offered by various chemical corporations for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a cyclopropanecarboxamide core with an amino-2-methylphenyl group attached . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research on anticonvulsant enaminones, including N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide derivatives, demonstrates the significance of hydrogen bonding in their structure. These compounds exhibit sofa conformations and intermolecular N-H⋯O=C hydrogen bonds forming infinite chains of molecules, suggesting potential applications in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).

Antiproliferative Activity Against Cancer Cell Lines

A study on the synthesis and crystal structure of a related compound highlighted its significant inhibitory activity against some cancer cell lines, indicating its potential in cancer treatment research (Lu et al., 2021).

Non-Cytotoxic Compounds with Mild Antibacterial Activity

Novel enaminones, similar to this compound, have been shown to be non-cytotoxic and exhibit mild or no antibacterial activity. This suggests their potential use in developing new antibacterial agents (Cindrić et al., 2018).

NMDA Receptor Antagonists

Derivatives of this compound have been evaluated as NMDA receptor antagonists, showing binding affinity and protection in mice from NMDA-induced lethality. This suggests their potential in neuropharmacological research (Shuto et al., 1995).

Biologically Active Thiophene-3-carboxamide Derivatives

Research into thiophene-3-carboxamide derivatives, which are structurally similar, shows antibacterial and antifungal activities. This points towards potential applications in developing new antimicrobial agents (Vasu et al., 2003).

Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to this compound, has been identified as a histone deacetylase inhibitor with potential anticancer properties (Zhou et al., 2008).

Cyclopropane Amino Acids Synthesis

The synthesis of cyclopropane amino acids, similar to this compound, has been explored, suggesting their relevance in the synthesis of novel amino acid derivatives (Adams et al., 2003).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGGHERUDDAAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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